
3-(3,4-Dimethylpiperazin-1-YL)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-Dimethylpiperazin-1-yl)propan-1-amine is a heterocyclic organic compound with the molecular formula C8H19N3. It is known for its potential therapeutic applications, particularly in the treatment of glioma, neurodegenerative diseases, and cancer . The compound is characterized by the presence of a piperazine ring substituted with dimethyl groups and a propylamine chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethylpiperazin-1-yl)propan-1-amine typically involves the reaction of 3,4-dimethylpiperazine with 3-chloropropylamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-(3,4-Dimethylpiperazin-1-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents such as ether or tetrahydrofuran under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are performed in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives with reduced functional groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(3,4-Dimethylpiperazin-1-yl)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential role in modulating biological pathways and as a tool in biochemical studies.
Medicine: Explored for its therapeutic potential in treating glioma, neurodegenerative diseases, and cancer.
Wirkmechanismus
The mechanism of action of 3-(3,4-Dimethylpiperazin-1-yl)propan-1-amine involves its uptake by cells through endocytosis. Once inside the cells, the compound inhibits the expression of cellular pluripotency markers, which are involved in maintaining the undifferentiated state of stem cells. This inhibition can lead to the differentiation of cancer cells and reduce their proliferative capacity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Methylpiperazin-1-yl)propan-1-amine: Similar structure but with a single methyl group on the piperazine ring.
3-(Piperazin-1-yl)propan-1-amine: Lacks the methyl groups on the piperazine ring, making it less sterically hindered and potentially more reactive in certain chemical reactions.
Uniqueness
3-(3,4-Dimethylpiperazin-1-yl)propan-1-amine is unique due to the presence of two methyl groups on the piperazine ring, which can influence its chemical reactivity and biological activity. The dimethyl substitution may enhance its ability to interact with specific molecular targets and pathways, making it a valuable compound for therapeutic research .
Eigenschaften
CAS-Nummer |
91446-19-4 |
|---|---|
Molekularformel |
C9H21N3 |
Molekulargewicht |
171.28 g/mol |
IUPAC-Name |
3-(3,4-dimethylpiperazin-1-yl)propan-1-amine |
InChI |
InChI=1S/C9H21N3/c1-9-8-12(5-3-4-10)7-6-11(9)2/h9H,3-8,10H2,1-2H3 |
InChI-Schlüssel |
ZGAXPWSLWRBYIM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN(CCN1C)CCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


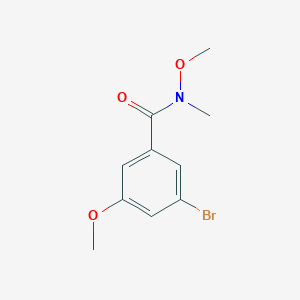
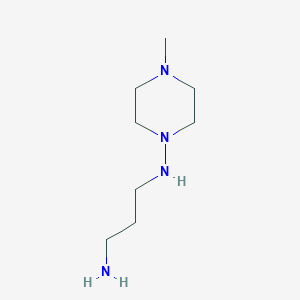

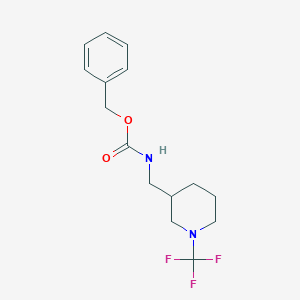

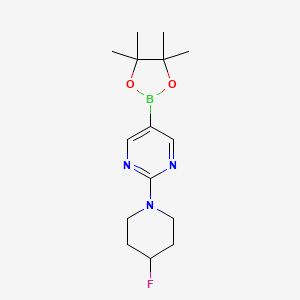
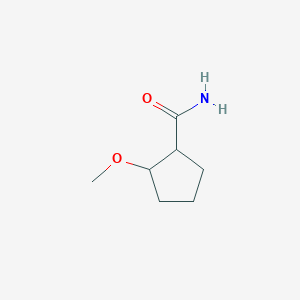
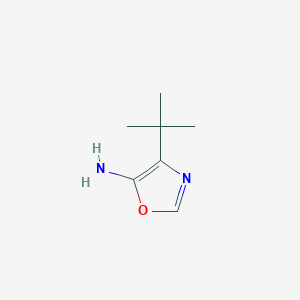
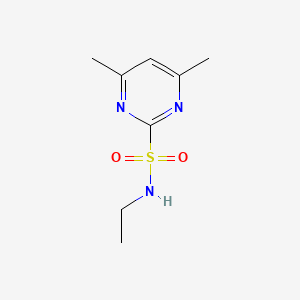
![4'-Chloro[1,1'-biphenyl]-4-yl acetate](/img/structure/B13947005.png)

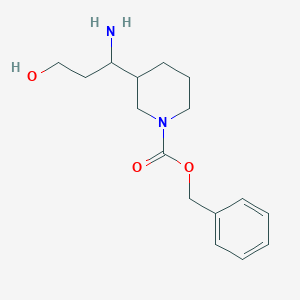
![2-(7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B13947026.png)
![N-(4-Bromo-2-{[5-bromo-2-(dimethylamino)phenyl][(pyridin-2-yl)amino]methyl}phenyl)-N-methylformamide](/img/structure/B13947032.png)
